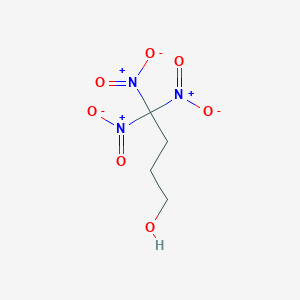

4,4,4-Trinitro-1-butanol

Description

Properties

Molecular Formula |

C4H7N3O7 |

|---|---|

Molecular Weight |

209.11 g/mol |

IUPAC Name |

4,4,4-trinitrobutan-1-ol |

InChI |

InChI=1S/C4H7N3O7/c8-3-1-2-4(5(9)10,6(11)12)7(13)14/h8H,1-3H2 |

InChI Key |

SLNJEYHCDJTPAU-UHFFFAOYSA-N |

Canonical SMILES |

C(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 4,4,4-Trinitro-1-butanol include nitro-, fluoro-, amino-, and alkyl-substituted butanol derivatives. Below is a comparative analysis based on substituent effects, reactivity, and applications:

Nitro-Substituted Analogs

- 4,4-Dinitro-1-pentanol: This compound shares a similar synthesis pathway (reduction of acid chlorides with sodium borohydride) but features two nitro groups and a longer pentanol chain.

Fluoro-Substituted Analogs

- 4-Fluoro-1-butanol (CAS 372-93-0): Replacing nitro groups with fluorine eliminates explosive hazards but introduces flammability and toxicity risks. Its molecular formula (C₄H₉FO) and applications in pharmaceuticals or agrochemicals contrast sharply with the Trinitro derivative’s energetic focus. Safety data highlight stringent handling requirements due to its GHS-classified hazards (e.g., skin irritation) .

Amino-Substituted Analogs

- 4-Amino-1-butanol: Substituting nitro groups with an amino (-NH₂) group shifts the compound’s reactivity toward nucleophilic applications. This derivative is less dense and non-explosive, making it suitable for polymer synthesis or drug development. Its basicity and solubility in polar solvents further differentiate it from the acidic Trinitro variant .

Alkyl-Substituted Analogs

- 3-Methyl-1-butanol: A simple alkyl derivative with a methyl branch at the third carbon. The absence of electronegative substituents results in lower density, higher volatility, and applications in solvents or flavoring agents. Its non-reactive nature contrasts with the Trinitro compound’s instability .

Aromatic-Substituted Analogs

- 4-Phenyl-1-butanol: The phenyl group introduces aromaticity, enhancing thermal stability and UV absorption properties. This compound is utilized in organic synthesis and materials science, diverging from the Trinitro derivative’s explosive niche .

Comparative Data Table

| Compound | Molecular Formula | Substituents | Key Properties | Applications |

|---|---|---|---|---|

| This compound | C₄H₇N₃O₇ | Three -NO₂ groups | High density, explosive, thermally unstable | Energetic materials research |

| 4-Fluoro-1-butanol | C₄H₉FO | One -F group | Flammable, toxic, polar solvent | Pharmaceuticals, agrochemicals |

| 4-Amino-1-butanol | C₄H₁₁NO | One -NH₂ group | Basic, nucleophilic, water-soluble | Polymer chemistry |

| 3-Methyl-1-butanol | C₅H₁₂O | One -CH₃ branch | Volatile, low reactivity | Solvents, fragrances |

| 4-Phenyl-1-butanol | C₁₀H₁₄O | One phenyl group | Aromatic, UV-stable | Organic synthesis |

Research Findings and Implications

- Stability and Hazard Profile: The Trinitro derivative’s instability contrasts with the relative safety of amino- or alkyl-substituted analogs, necessitating specialized storage and handling protocols .

- Synthetic Flexibility : The sodium borohydride reduction method (used for Trinitro and Dinitro analogs) highlights pathways for tailoring nitro-alcohols for specific industrial needs .

Preparation Methods

Reaction I: Formation of 4,4,4-Trinitrobutyraldehyde

Trinitromethane (HC(NO₂)₃) reacts with acrolein (CH₂=CHCHO) in an aqueous medium under controlled conditions:

Reaction Conditions

-

Temperature : −10°C to +10°C (maintained using a dry-ice bath)

-

Solvent : Water (11% aqueous trinitromethane solution)

-

Molar Ratio : Slight excess of acrolein (1.05–1.1 equivalents relative to trinitromethane)

-

Workup : Extraction with methylene chloride, followed by washing and concentration.

Mechanism :

The reaction proceeds via nucleophilic addition of trinitromethane to the α,β-unsaturated aldehyde, forming 4,4,4-trinitrobutyraldehyde. The low temperature prevents side reactions such as polymerization of acrolein.

Reaction II: Reduction to this compound

The aldehyde intermediate is reduced using sodium borohydride (NaBH₄) in an alcoholic solvent:

Reaction Conditions

-

Temperature : 0–10°C (initial), then warmed to room temperature

-

Solvent : Methanol or ethanol

-

Reducing Agent : Sodium borohydride (1.2–1.5 equivalents)

-

Workup : Hydrolysis with 6 N HCl, extraction with methylene chloride, and drying over MgSO₄.

Mechanism :

NaBH₄ selectively reduces the aldehyde group to a primary alcohol while preserving the nitro groups. The reaction is exothermic, necessitating gradual addition of the reductant.

Yield : 63% (isolated product after purification).

Critical Process Parameters and Optimization

Temperature Control

Solvent Selection

Purification Techniques

-

Liquid-Liquid Extraction : Methylene chloride effectively isolates the non-polar aldehyde and alcohol products from aqueous byproducts.

-

Drying Agents : Anhydrous MgSO₄ removes residual water, preventing decomposition of nitro compounds.

Analytical Data and Characterization

Spectroscopic Properties

Physical Properties

-

Appearance : Yellow oil (crude), pale yellow liquid (purified)

-

Boiling Point : Decomposes above 150°C; distillation avoided due to thermal instability.

Industrial Applications and Derivatives

This compound serves as a precursor for:

-

Energetic Plasticizers : Esterification with acetic anhydride yields 4,4,4-trinitrobutyl acetate, a stable plasticizer for propellants.

-

Azido Derivatives : Electrochemical azidation produces 4-azido-4,4-dinitro-1-butanol, used in detonator formulations.

Comparative Analysis of Synthetic Routes

| Parameter | Addition-Reduction Route | Alternative Methods (e.g., Nitroalkylation) |

|---|---|---|

| Yield | 63% | <30% (literature reports) |

| Purity | >95% | Requires chromatography |

| Scalability | Industrial (multi-kilogram) | Laboratory-scale only |

| Safety | Moderate (controlled exotherms) | High risk (unstable intermediates) |

Q & A

Q. What are the recommended analytical techniques for characterizing 4,4,4-Trinitro-1-butanol’s purity and structural integrity?

Answer:

- Chromatography (GC/HPLC): Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a purity threshold >99% (as per standards for analogous nitro compounds like 4-(Butylamino)-1-butanol) .

- Spectroscopy: Employ NMR (¹H/¹³C) to confirm nitro group positions and hydroxyl proton interactions. IR spectroscopy can validate O-H stretching (~3200-3600 cm⁻¹) and nitro group vibrations (~1500-1600 cm⁻¹).

- Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns to rule out byproducts.

Q. How should researchers design experiments to assess the compound’s thermal stability?

Answer:

- Differential Scanning Calorimetry (DSC): Measure decomposition onset temperatures under controlled heating rates (e.g., 10°C/min).

- Isothermal Stability Tests: Expose the compound to elevated temperatures (e.g., 50–100°C) over 24–72 hours, monitoring decomposition via HPLC.

- Safety Protocols: Follow guidelines for handling reactive nitro compounds, including blast shields and remote-controlled equipment, as outlined in safety data sheets for structurally similar chemicals .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in different solvents?

Answer:

- Density Functional Theory (DFT): Calculate solvation energies and dipole moments to predict solubility trends in polar vs. nonpolar solvents.

- Molecular Dynamics (MD) Simulations: Model hydrogen-bonding interactions between the hydroxyl group and solvents like water or acetone.

- Validation: Cross-reference computational results with experimental solubility tests (e.g., gravimetric analysis).

Q. What methodologies resolve contradictions in kinetic data during nitro group reduction studies?

Answer:

- Multi-Source Data Integration: Apply statistical models (e.g., Bayesian inference) to harmonize conflicting datasets from different experimental setups, similar to SDG 4 data harmonization approaches .

- Controlled Variable Isolation: Systematically vary reaction parameters (e.g., pH, temperature) to identify confounding factors.

- Peer Review: Engage in collaborative data validation to minimize bias, adhering to ethical guidelines for transparent reporting .

Q. How can researchers evaluate the ecological impact of this compound degradation products?

Answer:

- Soil Mobility Assays: Use column chromatography to simulate leaching behavior, referencing protocols for nitroaromatic compounds .

- Toxicity Testing: Conduct Daphnia magna or Aliivibrio fischeri bioassays to assess acute toxicity.

- Degradation Pathway Analysis: Employ LC-MS/MS to identify intermediates and propose biodegradation mechanisms.

Methodological Notes

- Literature Review: Adopt systematic note-taking frameworks (e.g., Zotero or Mendeley) to track chemical properties and hazards across fragmented sources, as recommended for practice-based research .

- Ethical Compliance: Document all synthetic pathways and safety protocols to meet institutional review standards and avoid data fabrication allegations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.